2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide
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Overview
Description
2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide is a chemical compound with the molecular formula C18H18Cl2N2O and a molecular weight of 349.3 g/mol . This compound is known for its high purity and unique blend of chemical properties, making it an invaluable asset for researchers and chemists .
Preparation Methods
The synthesis of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide typically involves the reaction of 2,4-dichlorobenzoic acid with 4-piperidinophenylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines or alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Scientific Research Applications
2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 2,4-dichloro-N-(4-piperidinophenyl)benzenecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
2,4-Dichloro-N-(4-piperidinophenyl)benzenecarboxamide can be compared with other similar compounds, such as:
2,4-Dichlorobenzamide: This compound has a similar structure but lacks the piperidine moiety, resulting in different chemical properties and applications.
4-Piperidinophenylamine: This compound contains the piperidine moiety but lacks the dichlorobenzamide structure, leading to distinct reactivity and uses.
N-(4-Piperidinophenyl)benzenecarboxamide:
These comparisons highlight the uniqueness of this compound in terms of its chemical structure and versatility in various scientific research applications.
Properties
IUPAC Name |
2,4-dichloro-N-(4-piperidin-1-ylphenyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18Cl2N2O/c19-13-4-9-16(17(20)12-13)18(23)21-14-5-7-15(8-6-14)22-10-2-1-3-11-22/h4-9,12H,1-3,10-11H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBOQNMFBFFTXDX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)NC(=O)C3=C(C=C(C=C3)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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